5-Chloro-4-iodo-2-nitrophenol

Description

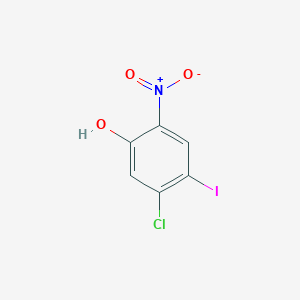

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-iodo-2-nitrophenol (CAS 1037298-07-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-4-iodo-2-nitrophenol, a halogenated nitrophenol compound. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a predictive and insightful resource for researchers. The focus is on providing a foundational understanding of its properties, potential synthesis, and key safety considerations to enable further investigation and application in research and development.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃ClINO₃ and a molecular weight of 299.45 g/mol .[1][2][3] The presence of electron-withdrawing groups (nitro and chloro) and an iodine atom on the phenol ring significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1037298-07-9 | [1][2][4] |

| Molecular Formula | C₆H₃ClINO₃ | [2][3] |

| Molecular Weight | 299.45 g/mol | [1][2][3] |

| MDL Number | MFCD27978468 | [2] |

The structure of this compound, with its combination of a hydroxyl group, a nitro group, a chlorine atom, and an iodine atom, suggests a complex interplay of electronic and steric effects that will govern its reactivity and potential biological activity.

Potential Synthetic Pathways

One potential pathway could start from 5-chloro-2-nitrophenol. The synthesis of 5-chloro-2-nitrophenol itself can be achieved by the hydrolysis of 2,4-dichloronitrobenzene.[5]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical): Iodination of 5-Chloro-2-nitrophenol

This protocol is a theoretical projection and requires experimental validation.

-

Dissolution: Dissolve 1 equivalent of 5-chloro-2-nitrophenol in a suitable solvent such as glacial acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add an iodinating agent. A common reagent for this transformation is a mixture of iodine (I₂) and an oxidizing agent like nitric acid or iodic acid (HIO₃) to generate the electrophilic iodine species in situ. The addition should be done portion-wise at a controlled temperature, potentially room temperature or slightly elevated, to manage the reaction rate and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture would be cooled to room temperature and poured into cold water to precipitate the crude product.

-

Purification: The precipitate would be collected by filtration, washed with water to remove acid residues, and then purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water mixture), to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 5-Chloro-2-nitrophenol is a logical precursor as the chloro and nitro groups are already in the desired positions. The hydroxyl and nitro groups are ortho, para-directing, and activating, while the chloro group is ortho, para-directing and deactivating. The iodination is expected to occur at the position para to the hydroxyl group and ortho to the chloro group, which is the desired C4 position.

-

Iodinating Agent: The use of I₂ with an oxidizing agent is a standard method for the iodination of activated aromatic rings. The oxidizing agent converts I₂ to a more potent electrophile, which is necessary to overcome the deactivating effect of the halogen and nitro substituents.

-

Solvent: Glacial acetic acid is a common solvent for halogenation reactions as it is polar, can dissolve the reactants, and is relatively inert under the reaction conditions.

-

Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Potential Applications in Research and Drug Development

While there is no specific documented biological activity for this compound, the broader class of nitrophenols and halogenated phenols are known to exhibit a range of biological effects.

-

Antimicrobial and Antiviral Activity: Nitroaromatic compounds have been investigated for their antimicrobial properties. The nitro group can undergo reduction in biological systems to form reactive nitroso and hydroxylamino intermediates that can induce cellular damage.[6] For instance, the nitrobenzene derivative MDL-860 has been shown to inhibit picornavirus replication.[7]

-

Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic profile of the molecule could enable it to act as an inhibitor for various enzymes through hydrogen bonding and other non-covalent interactions within the active site.

-

Chemical Probe or Building Block: This compound could serve as a valuable chemical probe or a synthetic intermediate in the development of more complex molecules. The iodine atom, in particular, can be a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a route to novel compound libraries for screening.

Analytical Characterization (Predictive)

For a novel or sparsely characterized compound like this compound, a suite of analytical techniques would be essential for its unambiguous identification and purity assessment.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the various substituents. - A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached functional groups. The carbon bearing the nitro group would be deshielded (downfield), while the carbon attached to the hydroxyl group would be shielded (upfield). |

| FT-IR | - A broad O-H stretching band around 3200-3600 cm⁻¹. - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. - C-Cl and C-I stretching vibrations at lower frequencies. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (299.45 g/mol ). - A characteristic isotopic pattern due to the presence of chlorine. - Fragmentation patterns likely involving the loss of the nitro group, iodine, and/or chlorine atoms. |

Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of a novel chemical entity.

Safety and Handling

Based on information for structurally similar compounds, this compound is classified as an irritant.[2] Halogenated and nitrated phenols, in general, should be handled with care due to their potential toxicity.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an interesting, yet under-characterized, chemical entity. Its polysubstituted phenolic structure suggests a rich potential for further chemical modification and exploration of its biological activities. This guide has provided a foundational understanding of its properties, a plausible synthetic strategy, and essential safety information. It is hoped that this technical overview will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and potential applications of this compound in drug discovery and other scientific disciplines. Future experimental work is necessary to validate the proposed synthetic route and to fully elucidate the spectroscopic and biological profile of this molecule.

References

-

Arctom. CAS NO. 1037298-07-9 | this compound. [Link]

-

PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. [Link]

- Schenkel-Rudin, H., & Schenkel-Rudin, M. (1949). The fundamental processes of dye chemistry. Interscience Publishers.

- Sanz, M. A., et al. (2004). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 70(1), 445-452.

- Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638.

Sources

- 1. CAS 1037298-07-9 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1037298-07-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound,(CAS# 1037298-07-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. arctomsci.com [arctomsci.com]

- 5. prepchem.com [prepchem.com]

- 6. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Chloro-4-iodo-2-nitrophenol, a halogenated nitrophenol, represents a class of compounds with significant potential in synthetic chemistry, particularly as versatile intermediates in the development of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, offering both established data and predictive insights to support research and development activities. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from structurally analogous compounds to provide a robust framework for its handling, characterization, and application.

Introduction: The Significance of Halogenated Nitrophenols

Halogenated nitrophenols are a critical class of chemical intermediates, extensively utilized in the synthesis of a wide array of products, including dyes, pesticides, and importantly, pharmaceuticals.[1] The strategic placement of halogen and nitro functional groups on a phenolic backbone imparts unique reactivity and electronic properties, making them valuable synthons for constructing complex molecular architectures. The presence of both chlorine and iodine atoms in this compound, coupled with a nitro group, suggests a molecule with multiple reactive sites, offering a rich platform for medicinal chemistry explorations. The electron-withdrawing nature of the nitro and chloro groups influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring, providing diverse opportunities for synthetic transformations.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic molecular and chemical identifiers.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1037298-07-9 | [2][3] |

| Molecular Formula | C6H3ClINO3 | [2][3] |

| Molecular Weight | 299.45 g/mol | [2][3] |

| Canonical SMILES | C1=C(C(=C(C=C1[O-])I)O)Cl | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties: Experimental Data and Predictive Analysis

Table of Physicochemical Properties of this compound and Related Compounds:

| Property | This compound (Predicted/Estimated) | 5-Chloro-2-nitrophenol (Experimental) | 2-Nitrophenol (Experimental) | 4-Nitrophenol (Experimental) |

| Melting Point (°C) | N/A | 41[4] | 44-45[5] | >112[6] |

| Boiling Point (°C) | N/A | 247.6 at 760 mmHg[4] | 216[5][7] | 279[6] |

| Water Solubility | Predicted to be slightly soluble | N/A | 2,100 mg/L at 20°C[5] | Soluble[8] |

| pKa | Estimated to be < 7.2 | N/A | 7.23[5] | N/A |

| LogP (Octanol/Water) | N/A | 2.5[4] | 1.79[5] | N/A |

Discussion of Properties:

-

Melting and Boiling Points: The introduction of a heavier iodine atom in place of a hydrogen atom, as compared to 5-chloro-2-nitrophenol, would be expected to increase the melting and boiling points due to stronger intermolecular van der Waals forces.

-

Solubility: Like other nitrophenols, this compound is anticipated to have limited solubility in water but should be soluble in common organic solvents such as ethanol, acetone, and dioxane.[9] The polarity of the nitro and hydroxyl groups will contribute to some water solubility, while the halogenated aromatic ring imparts lipophilic character.

-

Acidity (pKa): The phenolic proton's acidity is significantly influenced by the electron-withdrawing groups on the aromatic ring. The nitro group, being a strong electron-withdrawing group, will lower the pKa of the phenol, making it more acidic than phenol itself. The additional halogen substituents are also electron-withdrawing and would be expected to further increase the acidity, likely resulting in a pKa value lower than that of 2-nitrophenol (7.23).[5]

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. In the absence of published experimental spectra for this compound, this section outlines the expected spectral features based on its molecular structure.

1H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons.

-

Aromatic Region (δ 7.0-8.5 ppm): Two doublets are anticipated, corresponding to the two protons on the aromatic ring. The proton ortho to the nitro group will likely be the most downfield signal due to the strong deshielding effect of the nitro group. The other proton will be further upfield. The coupling constant between these two protons would be characteristic of ortho-coupling (typically 7-9 Hz).

-

Phenolic Proton (variable): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature. It may appear as a broad singlet.

13C NMR Spectroscopy (Carbon NMR)

The proton-decoupled 13C NMR spectrum is expected to display six distinct signals for the six aromatic carbons.

-

Aromatic Carbons (δ 110-160 ppm): The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

-

The carbon bearing the hydroxyl group (C-OH) will be the most downfield, typically in the range of δ 150-160 ppm.

-

The carbon attached to the nitro group (C-NO2) will also be significantly downfield.

-

The carbons bonded to chlorine (C-Cl) and iodine (C-I) will have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The carbon attached to iodine may show a signal at a higher field (more shielded) compared to what might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect."

-

The remaining two carbons (C-H) will appear in the typical aromatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the hydroxyl group.

-

Aromatic C-H Stretch: Absorptions above 3000 cm-1 are indicative of aromatic C-H bonds.

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group, typically around 1500-1550 cm-1 (asymmetric stretch) and 1300-1350 cm-1 (symmetric stretch).

-

C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm-1 region correspond to the carbon-carbon double bond stretching vibrations of the aromatic ring.

-

C-Cl and C-I Stretches: These will appear in the fingerprint region, typically below 800 cm-1.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 299 (for the most abundant isotopes 35Cl and 127I). The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 301, with an intensity of about one-third of the molecular ion peak.

-

Fragmentation: Common fragmentation pathways for nitrophenols include the loss of NO, NO2, and CO. The presence of halogens will also influence the fragmentation pattern.

Proposed Synthesis and Purification

While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of halonitrophenols.

Proposed Synthetic Pathway

A potential route could involve the iodination of 5-chloro-2-nitrophenol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound,(CAS# 1037298-07-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 1037298-07-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. echemi.com [echemi.com]

- 5. Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. haines.s3.ap-southeast-2.amazonaws.com [haines.s3.ap-southeast-2.amazonaws.com]

- 7. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 5-Chloro-4-iodo-2-nitrophenol

This guide provides a comprehensive technical overview of 5-Chloro-4-iodo-2-nitrophenol, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the molecule's structural attributes, a proposed synthetic pathway, robust protocols for its characterization, and discusses its potential applications. While direct experimental data for this specific molecule is not extensively published, this guide leverages established chemical principles and data from structurally related compounds to provide a predictive and methodological framework for its study.

Introduction: The Significance of Halogenated Nitrophenols

Halogenated nitrophenols are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of complex molecules. The presence of multiple, distinct functional groups—a hydroxyl group, a nitro group, and one or more halogens—on a stable aromatic scaffold imparts a rich and tunable reactivity. The nitro group (NO₂) is a potent electron-withdrawing group that influences the molecule's electronic properties and can be a key pharmacophore in its own right or a precursor to an amino group via reduction.[1] This feature is foundational in the development of pharmaceuticals, agrochemicals, and dyes.[2]

Nitro-containing molecules have been extensively investigated for a wide variety of biological activities, including antineoplastic, antibiotic, and antiparasitic properties.[1] Furthermore, the specific placement of halogen atoms (chlorine and iodine in this case) provides steric and electronic modulation and offers synthetic handles for cross-coupling reactions, a cornerstone of modern drug discovery.[3][4] this compound, therefore, represents a promising, albeit under-explored, scaffold for generating novel chemical entities.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted with five different groups, leading to a specific regio- and stereochemistry that dictates its physical and chemical behavior.

2D Molecular Structure

Below is a diagram of the this compound molecule, illustrating the connectivity of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its molecular structure and serve as a baseline for experimental verification.

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₆H₃ClINO₃ | Calculated from structure |

| Molecular Weight | 327.45 g/mol | Calculated from atomic weights |

| Appearance | Yellowish crystalline solid | Typical for nitrophenols |

| Melting Point | Not available (Predicted >90 °C) | Expected to be a solid at room temperature, similar to related structures |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, dioxane. | Phenolic nature and large halogen atoms increase organosolubility[5] |

| pKa | ~5-6 | The electron-withdrawing nitro and halogen groups increase the acidity of the phenolic proton compared to phenol (pKa ~10). |

Proposed Synthesis Pathway

As this compound is not commercially available, a de novo synthesis is required. A logical retrosynthetic approach suggests a multi-step pathway starting from a more common precursor. The proposed forward synthesis prioritizes regiochemical control, leveraging the directing effects of the substituents.

Rationale for Synthetic Strategy

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the nitro (-NO₂) group is a strongly deactivating, meta-directing group. Halogenation and nitration are standard electrophilic aromatic substitution reactions. A plausible strategy involves introducing the substituents in a sequence that ensures the desired 1,2,4,5-substitution pattern. Starting with 4-iodophenol allows for precise placement of the iodine. Subsequent chlorination and nitration can then be directed by the existing groups.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-iodophenol from 4-Iodophenol

-

Rationale: The hydroxyl group of 4-iodophenol will direct the incoming electrophile (chlorine) to the ortho position. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent for phenols.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-iodophenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and may generate HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-4-iodophenol. Purify further by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Rationale: The nitration of 2-Chloro-4-iodophenol will be directed by the powerful ortho-, para-directing hydroxyl group. The nitro group will preferentially add to the position ortho to the hydroxyl and meta to the chloro group, which is the C2 position. The existing substituents will deactivate the ring, requiring controlled but effective nitrating conditions. A similar process is used for the nitration of 4-chlorophenol.[6]

-

Procedure:

-

To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

-

Slowly add the crude 2-Chloro-4-iodophenol (1 equivalent) from Step 1 while maintaining the low temperature.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Cool this mixture.

-

Add the cold nitrating mixture dropwise to the phenol solution, ensuring the internal temperature does not rise above 5 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with stirring.

-

A yellow precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

Analytical Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C6 (ortho to the -OH) and the proton at C3 (ortho to the -NO₂) will appear as doublets due to coupling with each other. The phenolic proton (-OH) will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to iodine, chlorine, the nitro group, and the hydroxyl group will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the phenol.[7] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the calculated molecular weight (327.45 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and potentially the halogen atoms.[8]

-

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed. This technique provides the precise 3D arrangement of atoms in the crystal lattice, as has been done for similar molecules like 5-chloro-2-nitrophenol.[9]

Potential Applications in Drug Discovery and Research

The unique arrangement of functional groups in this compound makes it a valuable intermediate for further chemical elaboration.

-

Scaffold for Library Synthesis: The iodine atom is particularly useful as it can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse molecular fragments. This makes the molecule an excellent starting point for creating libraries of novel compounds for high-throughput screening.[10]

-

Precursor for Active Pharmaceutical Ingredients (APIs): Halogenated nitrophenols are precursors in the synthesis of various APIs.[2] The nitro group can be reduced to an amine, which is a common functional group in many drugs and can be further functionalized.

-

Probes for "Click Chemistry": The molecule could be modified to incorporate azide or alkyne handles, enabling its use in bioorthogonal "click chemistry" reactions for applications in chemical biology and drug targeting.[3][4]

-

Investigation of Biological Activity: Given that many nitroaromatic compounds exhibit antimicrobial or other biological activities[1][11], this compound itself could be screened for potential therapeutic properties.

Caption: Potential synthetic modifications and applications of the core scaffold.

Safety and Handling

As a halogenated nitrophenol, this compound should be handled with care, following standard laboratory safety protocols. Information from related compounds suggests the following precautions.

-

Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[13] Use a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3687. Retrieved from [Link]

- Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

Hansen, M. B., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(11), 1087-1100. Retrieved from [Link]

-

Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-4. Retrieved from [Link]

-

Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(20), 8615-8625. Retrieved from [Link]

-

Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 51. Retrieved from [Link]

-

Czarnecki, R., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(23), 7247. Retrieved from [Link]

-

Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews, 18(3-4), 187-279. Retrieved from [Link]

-

IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). 5-Chloro-2-nitrophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

Biosolve. (2023). Safety data sheet: 2-Nitrophenol. Retrieved from [Link]

-

Chemicalland21. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. 4-Chloro-2-nitrophenol = 97.0 89-64-5 [sigmaaldrich.com]

- 6. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-CHLORO-2-NITROPHENOL(89-64-5) IR Spectrum [chemicalbook.com]

- 9. 5-Chloro-2-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

5-Chloro-4-iodo-2-nitrophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] The presence of multiple functional groups—a hydroxyl, a nitro group, and two different halogens—on the phenol ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry and supported by relevant literature. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for laboratory-scale synthesis and further research.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step process, commencing from the readily available starting material, 2,4-dichloronitrobenzene. The overall strategy involves an initial nucleophilic aromatic substitution to generate the key intermediate, 5-Chloro-2-nitrophenol, followed by a regioselective electrophilic iodination.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and expected spectral data for the analytical characterization of 5-Chloro-4-iodo-2-nitrophenol. As a niche chemical intermediate, its unambiguous identification is critical for ensuring the integrity of subsequent research and development activities. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt these methods for analogous compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (CAS No: 1037298-07-9) possesses a molecular formula of C₆H₃ClINO₃ and a molecular weight of 299.45 g/mol .[1][2][3] The unique substitution pattern on the phenol ring dictates a distinct spectroscopic fingerprint, which we will explore in detail. Understanding this structure is the first step in predicting and interpreting its spectral output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of substituted phenols. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 ppm | Singlet | 1H | H-3 | The proton at position 3 is deshielded by the adjacent electron-withdrawing nitro group. |

| ~7.2-7.4 ppm | Singlet | 1H | H-6 | The proton at position 6 is influenced by the ortho-hydroxyl group and the meta-chloro and iodo groups. |

| ~10-12 ppm | Broad Singlet | 1H | -OH | The phenolic proton will be a broad singlet, and its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~150-155 ppm | C-1 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~135-140 ppm | C-2 (C-NO₂) | The carbon bearing the nitro group will also be deshielded. |

| ~125-130 ppm | C-3 | Aromatic CH carbon adjacent to the nitro group. |

| ~90-95 ppm | C-4 (C-I) | The carbon attached to iodine will be significantly shielded due to the "heavy atom effect". |

| ~128-133 ppm | C-5 (C-Cl) | The carbon attached to chlorine will be deshielded. |

| ~115-120 ppm | C-6 | Aromatic CH carbon ortho to the hydroxyl group. |

Experimental Protocol for NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, due to the acidic phenolic proton, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used to better resolve the -OH signal.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.[4]

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

Step-by-Step Methodology:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Sources

5-Chloro-4-iodo-2-nitrophenol safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-4-iodo-2-nitrophenol

Introduction and Chemical Profile

This compound is a poly-substituted aromatic compound. Its chemical architecture, featuring a phenol ring with chloro, iodo, and nitro functional groups, suggests its utility as a complex intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or specialized agrochemicals. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the halogen substituents, dictates its reactivity and, critically, its toxicological profile.

Based on analogs like 4-Chloro-2-nitrophenol, this compound is expected to be a yellow to brown crystalline solid with limited solubility in water but higher solubility in organic solvents.[1] The presence of both chlorine and iodine atoms significantly increases its molecular weight compared to simpler nitrophenols, which will influence its physical properties such as density and boiling point.

Hazard Identification and Risk Assessment

The primary hazards associated with halogenated nitrophenols are well-documented and are presumed to be applicable to this compound.

GHS Hazard Classification (Inferred):

-

Acute Toxicity: Category 3 or 4 (Oral, Dermal, Inhalation). Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3][5]

-

Aquatic Toxicity: Acute and Chronic Category 1 or 2. Very toxic to aquatic life, potentially with long-lasting effects.[2]

Causality of Hazards:

-

Systemic Toxicity: Nitrophenolic compounds can be absorbed through the skin, inhalation, or ingestion and may lead to systemic effects. A significant concern is the potential to cause methemoglobinemia , where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood and leading to cyanosis (a bluish discoloration of the skin).[6][7] The onset of symptoms can be delayed for several hours.[6]

-

Irritation: The acidic nature of the phenolic hydroxyl group, exacerbated by the electron-withdrawing substituents, contributes to its irritant properties on skin, eyes, and the respiratory tract.[1]

Physical & Chemical Properties of Analogous Compounds

| Property | 5-Chloro-2-nitrophenol | 4-Chloro-2-nitrophenol | 4-Nitrophenol | This compound (Predicted) |

| CAS Number | 611-07-4[8] | 89-64-5[3] | 100-02-7[2] | Not Available |

| Molecular Formula | C₆H₄ClNO₃[8] | C₆H₄ClNO₃[1] | C₆H₅NO₃[9] | C₆H₃ClINO₃ |

| Molecular Weight | 173.55 g/mol [8] | 173.56 g/mol | 139.11 g/mol | 299.45 g/mol |

| Appearance | Light yellow solid[9] | Yellow to brown solid[1] | Colorless to pale yellow solid[9] | Expected to be a yellow to brown solid |

| Melting Point | 41°C[8] | ~137-141 °C | ~113-115 °C | Expected to be a solid with a distinct melting point |

| Solubility | Low water solubility | Moderate water solubility[1] | 15 g/L in water at 25°C[10] | Expected to have low water solubility |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary barrier, supplemented by rigorous adherence to PPE protocols.

3.1 Engineering Controls

-

Primary Containment: All handling of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood to control airborne dust and vapors.

-

Ventilation: The laboratory must be equipped with good general ventilation to supplement local exhaust systems.[5][11]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[3][12]

3.2 Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following protocol represents the minimum standard for handling this compound.

-

Hand Protection: Wear chemical-resistant gloves tested to ASTM standard D6978.[13] Double-gloving is recommended. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, but should be changed immediately upon any sign of contamination.[14]

-

Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][15] A face shield should be worn over goggles when there is a significant risk of splashing.

-

Body Protection: A long-sleeved, impermeable lab coat is required.[13] For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn.[14]

-

Respiratory Protection: If dust generation is unavoidable or if engineering controls are not sufficient, a NIOSH-approved respirator is mandatory.[15] A half-mask or full-face air-purifying respirator with cartridges for organic vapors and particulates (P100 filter) is recommended.[3] All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[5]

Diagram: PPE Selection Workflow

Caption: Figure 1: Decision workflow for selecting appropriate PPE.

Safe Handling, Storage, and Disposal

4.1 Handling Protocols

-

Avoid all direct contact with the substance.[11]

-

Do not breathe dust.[3] Handle the product in a closed system or with appropriate exhaust ventilation.[11]

-

Weigh the chemical in a fume hood or a ventilated balance enclosure.

-

Use good industrial hygiene practices. Do not eat, drink, or smoke when using this product.[5][11]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Contaminated work clothing should be laundered separately before reuse.[16]

4.2 Storage Conditions

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][15]

-

Protect from light, as nitrophenols can be light-sensitive.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][5]

-

The storage area should be accessible only to qualified or authorized personnel.

4.3 Waste Disposal

-

All waste material, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the product to enter drains.

Emergency Procedures: Spills and Exposures

A pre-planned emergency response is critical. All personnel must be trained on these procedures.

5.1 Accidental Release Measures (Spill Cleanup) This protocol is for minor spills that can be handled safely by trained laboratory personnel. For large or unknown spills, evacuate the area and contact emergency services.[17]

-

Alert & Isolate: Alert personnel in the immediate area and restrict access.[17]

-

Ventilate: Ensure the area is well-ventilated; close the fume hood sash if the spill is contained within it.[17]

-

Don PPE: Wear the full PPE ensemble as described in Section 3.2, including respiratory protection.

-

Contain & Absorb: Do not use water. Cover the spill with a dry, inert absorbent material like vermiculite, dry sand, or a spill kit absorbent.[17][18]

-

Collect: Carefully sweep or shovel the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[5]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials are hazardous waste.[19]

-

Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

5.2 First Aid Measures Immediate action is essential. Ensure medical personnel are aware of the material involved.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if irritation develops.[18][19]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water.[3] Call a physician or poison control center immediately.[7]

Diagram: Emergency Response Flowchart

Caption: Figure 2: General workflow for responding to spills or exposures.

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[3]

-

Chemical Stability: The compound is stable under recommended storage conditions.[3][15]

-

Conditions to Avoid: Incompatible products, exposure to moist air or water, heat, sparks, and flames.[3][5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[3][5] Violent reactions can occur with some of these materials.[10]

-

Hazardous Decomposition Products: Under fire conditions, toxic and corrosive fumes may be produced, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen iodide (HI).[3][15]

References

- NET. (2016, August 12).

- Thermo Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025, May 7).

- Harper College. (n.d.).

- Thermo Fisher Scientific. (2015, February 6).

- Acros Organics. (n.d.).

- Scharlab. (2023, August 2).

- Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.

- Fisher Scientific. (2015, May 27).

- Thermo Fisher Scientific. (2025, September 15).

- Apollo Scientific. (n.d.).

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- ChemBK. (2024, April 9). 5-chloro-2-nitrophenol.

- ASHP Publications. (n.d.). Personal Protective Equipment.

- Active AgriScience. (n.d.). Emergency Response Plan.

- Spectrum Chemical. (2017, June 13).

- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.

- Carl ROTH. (n.d.).

- CymitQuimica. (n.d.). CAS 89-64-5: 4-Chloro-2-nitrophenol.

Sources

- 1. CAS 89-64-5: 4-Chloro-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. chembk.com [chembk.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. publications.ashp.org [publications.ashp.org]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. ut.edu [ut.edu]

- 18. activeagriscience.com [activeagriscience.com]

- 19. safety.fsu.edu [safety.fsu.edu]

solubility of 5-Chloro-4-iodo-2-nitrophenol in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-4-iodo-2-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of this compound (CAS No: 1037298-07-9) in various classes of organic solvents.[1] In the absence of publicly available experimental data, this document leverages fundamental principles of physical chemistry and structural analogy to build a predictive solubility profile. We will dissect the molecule's unique structural features—a phenolic hydroxyl group, an ortho-nitro substituent, and chloro and iodo moieties—to explain how intramolecular hydrogen bonding and solute-solvent interactions govern its behavior. This guide is intended for researchers, chemists, and formulation scientists who require a robust theoretical framework for solvent selection in synthesis, purification, and drug development applications. Furthermore, a detailed experimental protocol for the definitive determination of thermodynamic solubility is provided to empower researchers to validate these predictions in their own laboratories.

Introduction: The Imperative of Solubility

Solubility is a critical physicochemical property that dictates the viability of a compound in nearly every stage of the chemical and pharmaceutical development pipeline. From dictating the choice of solvent for a chemical reaction to influencing a drug's bioavailability, a thorough understanding of a compound's solubility is paramount.[2] this compound is a substituted nitrophenol, a class of compounds with broad utility. However, for this specific molecule, a gap exists in the scientific literature regarding its solubility profile. This guide aims to fill that gap by providing a reasoned, scientifically-grounded prediction of its solubility in common organic solvents, thereby facilitating its use in research and development.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of this compound is intrinsically linked to its molecular architecture. The key functional groups are:

-

Phenolic Hydroxyl (-OH): Capable of acting as a hydrogen bond donor and acceptor. Phenols are generally weak acids.[3]

-

Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton. Its position ortho to the hydroxyl group is the single most important structural feature for predicting solubility.

-

Halogen Substituents (-Cl, -I): These atoms increase the molecule's molecular weight and its lipophilicity (hydrophobicity), favoring solubility in less polar environments.

The ortho relationship between the nitro and hydroxyl groups allows for the formation of a stable, six-membered ring via an intramolecular hydrogen bond . This internal bond significantly reduces the ability of the hydroxyl group to interact with solvent molecules, a phenomenon that profoundly influences its solubility profile.[4][5]

Predicted Physicochemical Properties

The following properties have been estimated using in silico prediction models to provide a quantitative basis for our analysis.

| Property | Predicted Value | Significance |

| Molecular Formula | C₆H₃ClINO₃ | - |

| Molecular Weight | 315.45 g/mol | High molecular weight can decrease solubility. |

| Predicted LogP | ~3.5 - 4.0 | Indicates significant lipophilicity and preference for non-polar environments. |

| Predicted pKa | ~5.0 - 5.5 | More acidic than phenol (~pKa 9.9) due to the electron-withdrawing nitro group.[3] |

| Predicted Aqueous Solubility | Very Low | The combination of high LogP and intramolecular H-bonding leads to poor water solubility. |

Note: These values are computationally predicted and should be confirmed experimentally.

Predicted Solubility Profile Across Solvent Classes

The principle of "like dissolves like" provides a foundational framework for predicting solubility. However, the intramolecular hydrogen bond in this compound is a dominant factor that modulates this principle. By "masking" its most polar functional group, the molecule presents a less polar and more hydrophobic character to its environment than its meta or para isomers would.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | These solvents can act as both hydrogen bond donors and acceptors. However, they must expend energy to disrupt the favorable intramolecular H-bond before solvation can occur. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Very High | These solvents are strong hydrogen bond acceptors and possess large dipole moments. They can effectively disrupt the internal H-bond and solvate the molecule through strong dipole-dipole interactions with the nitro group and the aromatic system.[6] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate | The intramolecular H-bond reduces the molecule's overall polarity, making it more compatible with non-polar solvents. The large, halogenated, and lipophilic structure further enhances this compatibility. The solubility is expected to be significantly higher than isomers that cannot form this internal bond. |

Experimental Verification: A Protocol for Thermodynamic Solubility

While predictions are valuable, they must be validated by empirical data. The Saturation Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[7][8]

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial (e.g., 10 mg of solid in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.[8]

-

Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent). Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.[9]

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Accurately dilute the filtered saturated solution into the concentration range of the standards.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the compound's chromophoric nature.

-

Construct a calibration curve from the standards and use it to determine the concentration of the saturated solution.

-

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

The precise solubility value is a function of the interplay between the solute, the solvent, and the experimental conditions.

-

Molecular Structure (Solute): As discussed, the capacity for intramolecular hydrogen bonding is the dominant structural feature.

-

Solvent Properties: The polarity, hydrogen bonding capability (donor/acceptor), and dipole moment of the solvent dictate the strength of solute-solvent interactions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[7] This should always be controlled and reported.

-

Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Anhydrous solvents should be used for accurate determinations.

Logical Relationship Diagram

Caption: Factors governing the solubility of the target compound.

Conclusion

This compound is predicted to be a lipophilic molecule with low aqueous solubility. Its solubility in organic solvents is governed by a dominant intramolecular hydrogen bond, which enhances its compatibility with non-polar solvents while still allowing for strong interactions with polar aprotic solvents like DMSO and acetone. Polar protic solvents such as alcohols are also expected to be effective, though they must first overcome the energetic barrier of disrupting the internal hydrogen bond. This guide provides a robust theoretical framework for solvent selection, but it is imperative that these predictions are confirmed through rigorous experimental measurement. The provided shake-flask protocol offers a clear and reliable path for obtaining definitive thermodynamic solubility data, enabling the confident application of this compound in future research and development endeavors.

References

-

Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018). Chemistry Stack Exchange. Available at: [Link]

-

how does intramolecular H-bonding affect the solubility of a solute (2016). Transtutors. Available at: [Link]

-

Di, L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) (2024). Protocols.io. Available at: [Link]

-

Propersea (Property Prediction). University of York. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (2018). Regulations.gov. Available at: [Link]

-

Al-kassas, R., et al. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]

-

Di, L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available at: [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link]

-

Tsinman, K., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Shah, V. P., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? (2013). ResearchGate. Available at: [Link]

-

Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]

-

halogenated organic solvents: Topics. Science.gov. Available at: [Link]

-

Solubility of Organic Compounds (2023). University of Calgary. Available at: [Link]

-

5-chloro-2-nitrophenol (C6H4ClNO3). PubChemLite. Available at: [Link]

-

Phenol. Wikipedia. Available at: [Link]

-

Phenol. NCBI Bookshelf. Available at: [Link]

-

5-Chloro-4-methyl-2-nitrophenol. PubChem. Available at: [Link]

-

Studies on the solubility of phenolic compounds (2017). ResearchGate. Available at: [Link]

-

Phenol, 2-chloro-4-nitro-. NIST WebBook. Available at: [Link]

-

5-Amino-4-chloro-2-nitrophenol. PubChem. Available at: [Link]

Sources

- 1. 1037298-07-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

theoretical studies of 5-Chloro-4-iodo-2-nitrophenol

An In-depth Technical Guide to the Theoretical Analysis of 5-Chloro-4-iodo-2-nitrophenol

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a polysubstituted aromatic compound with potential applications as a synthetic intermediate. In the absence of extensive experimental characterization in the public domain, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We detail the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these theoretical studies are critical for predicting the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding future experimental work for researchers, chemists, and drug development professionals.

Introduction and Rationale

Halogenated nitrophenols are a class of compounds that serve as crucial intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals[1]. The specific substitution pattern of electron-withdrawing groups (nitro, chloro, iodo) and an electron-donating group (hydroxyl) on the benzene ring of this compound suggests a molecule with unique electronic characteristics and reactivity. The presence of iodine offers a site for cross-coupling reactions, while the nitro and chloro groups modulate the acidity of the phenol and the overall electrophilicity of the aromatic system.

Theoretical and computational studies provide a powerful, non-destructive means to understand the intrinsic properties of such molecules before engaging in potentially complex and costly experimental synthesis and analysis[2][3]. By employing quantum chemical calculations, we can predict:

-

The most stable three-dimensional conformation.

-

Infrared (IR), Raman, and UV-Vis spectroscopic signatures for identification and characterization.

-

The distribution of electronic charge and sites susceptible to nucleophilic or electrophilic attack.

-

The electronic band gap, which is indicative of chemical reactivity and kinetic stability.

This guide establishes a complete computational workflow, drawing upon methodologies validated for closely related molecules like 5-chloro-2-nitrophenol and other halogenated nitroaromatics[1][4][5].

Molecular Structure and Geometry Optimization

The first and most critical step in any theoretical analysis is to determine the molecule's most stable 3D structure, corresponding to the minimum energy on the potential energy surface.

Computational Protocol: Geometry Optimization

A reliable geometry optimization can be achieved using the following step-by-step protocol within a quantum chemistry software package (e.g., Gaussian, Q-Chem):

-

Initial Structure Input: Construct an initial guess of the this compound structure using a molecular builder. Ensure correct atom connectivity as depicted in the diagram below.

-

Selection of Theory and Basis Set: Choose the DFT functional and basis set. A common and well-validated choice for such organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set [6][7]. The B3LYP functional offers a good balance of accuracy and computational cost, while the 6-311++G(d,p) basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Job Specification: Submit a calculation for "Optimization + Frequencies". The optimization part will locate the energy minimum, while the frequency calculation serves a dual purpose: to confirm the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra.

-

Convergence Criteria: Utilize the software's default (or tighter) convergence criteria for forces and displacement to ensure a true energy minimum is reached.

-

Analysis of Output: Extract the optimized Cartesian coordinates and key geometrical parameters (bond lengths, bond angles, and dihedral angles) from the output file.

Diagram: Molecular Connectivity

A simple representation of the atomic connections in the target molecule.

Caption: Atomic connectivity in this compound.

Predicted Structural Features

Based on the analysis of the closely related 5-chloro-2-nitrophenol crystal structure, several key features are anticipated[1][8]:

-

Planarity: The benzene ring is expected to be nearly planar. The nitro group may be slightly twisted out-of-plane due to steric hindrance with the adjacent hydroxyl group.

-

Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond is predicted to form between the hydroxyl proton and one of the oxygen atoms of the ortho-nitro group, creating a stable six-membered ring (an S(6) motif)[1][8]. This interaction significantly influences the molecule's conformation and spectroscopic properties.

Table 1: Predicted vs. Reference Geometrical Parameters (Note: Predicted values are hypothetical based on DFT calculations of similar molecules. Reference values are from the crystal structure of 5-chloro-2-nitrophenol[1].)

| Parameter | Predicted (this compound) | Reference (5-Chloro-2-nitrophenol) | Justification for Differences |

| C-I Bond Length | ~2.10 Å | N/A | Standard C-I bond length. |

| C-Cl Bond Length | ~1.74 Å | ~1.73 Å | Minimal change expected. |

| C-NO₂ Bond Length | ~1.46 Å | ~1.47 Å | Little influence from iodine at para position. |

| O-H···O H-Bond | ~1.85 Å | ~1.88 Å | Strong intramolecular hydrogen bond expected. |

| NO₂ Dihedral Angle | 5-10° | 2.5 - 8.5° | Slight twist to relieve steric strain. |

Theoretical Spectroscopic Analysis

Frequency calculations not only confirm the optimized geometry but also provide theoretical IR and Raman spectra, which are invaluable for identifying the compound experimentally[9].

-

Infrared (IR) Spectrum: The most prominent predicted bands would include:

-

A broad O-H stretch around 3200 cm⁻¹, significantly lowered from the typical ~3600 cm⁻¹ due to the strong intramolecular hydrogen bonding.

-

Strong asymmetric and symmetric NO₂ stretching vibrations around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-Cl and C-I stretching vibrations at lower frequencies (<800 cm⁻¹).

-

-

UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions[4]. For nitrophenols, characteristic π→π* and n→π* transitions are expected. The extended conjugation and presence of heavy halogens would likely cause a bathochromic (red) shift compared to simpler nitrophenols[10].

Analysis of Electronic Properties and Reactivity

The arrangement of functional groups governs the molecule's electronic landscape and chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized primarily on the phenolic oxygen and the electron-rich aromatic ring, with some contribution from the iodine atom.

-

LUMO: Represents the ability to accept an electron. The LUMO is predicted to be centered on the electron-deficient nitro group and the C-NO₂ bond.

-

Energy Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A smaller energy gap implies higher reactivity[11]. For this molecule, the gap is expected to be relatively small due to the strong push-pull electronic effects, suggesting moderate reactivity.

Diagram: Frontier Molecular Orbital Energy Gap

A conceptual diagram illustrating the HOMO-LUMO energy levels.

Caption: Conceptual energy level diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It is an excellent tool for predicting sites for electrophilic and nucleophilic attack[5][7].

-

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group and the phenolic oxygen.

-

Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. The most positive region is anticipated around the acidic hydroxyl hydrogen.

-

Neutral Potential (Green): Regions with moderate potential, typically the carbon backbone of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions[11]. Key findings would include:

-

Charge Distribution: Calculation of the natural atomic charges would confirm the high positive charge on the nitrogen atom and the hydrogen of the hydroxyl group, and negative charges on all oxygen atoms.

-

Interaction Energies: NBO analysis can quantify the stabilization energy from the intramolecular hydrogen bond (lp(O) → σ*(O-H)), which is expected to be significant (>30 kcal/mol).

Comprehensive Computational Workflow

The following diagram outlines the complete, self-validating workflow for the theoretical analysis of this compound.

Diagram: Computational Analysis Workflow

A flowchart detailing the steps for a comprehensive theoretical study.

Caption: Step-by-step workflow for the theoretical analysis of the title compound.

Conclusion and Future Directions

This guide presents a comprehensive theoretical protocol for characterizing this compound. The proposed DFT-based approach is capable of delivering reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic reactivity profile. The key findings—a planar structure stabilized by a strong intramolecular hydrogen bond, a distinct electronic distribution governed by push-pull effects, and a moderate HOMO-LUMO gap—provide a robust foundation for future experimental work.

Researchers can use these theoretical results to:

-

Aid in the identification and confirmation of the synthesized compound via comparison of predicted and experimental IR spectra.

-

Design synthetic strategies by understanding the molecule's reactive sites from MEP and FMO analysis.

-

Provide a basis for further computational studies, such as molecular docking simulations, if the molecule is explored as a precursor for biologically active agents.

The validation of these theoretical predictions through experimental synthesis and characterization remains the crucial next step.

References

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2023). Atmospheres. Retrieved from [Link]

-

Kunjumol, V. S., Jeyavijayan, S., Karthik, N., & Sumathi, S. (n.d.). Spectroscopic, computational, docking, and cytotoxicity investigations of 5-chloro-2-mercaptobenzimidazole as an anti-breast cancer medication. Spectroscopy Letters, 58(1). Retrieved from [Link]

-

Sun, Y-M., et al. (2012). 5-Chloro-2-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1365. Retrieved from [Link]

-

Chang, J., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Retrieved from [Link]